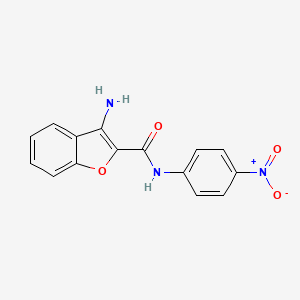

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Übersicht

Beschreibung

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a heterocyclic compound that features a benzofuran ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of both amino and nitro functional groups within the molecule allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) . The reaction proceeds through the formation of an intermediate cyanoacetamide, which then undergoes cyclization to form the benzofuran ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 3-position exhibits nucleophilic reactivity:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives under mild conditions .

-

Arylation : Copper-catalyzed coupling with arylboronic acids produces biaryl amines. For example, phenylboronic acid yields N-phenyl derivatives at ambient temperature .

Example Reaction Pathway :

Reduction of Nitro Group

The 4-nitrophenyl substituent undergoes selective reduction to an amine:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol reduces -NO₂ to -NH₂ at 60–80°C .

-

Electrochemical Reduction : Achieved in acidic media with a Pt cathode .

| Reduction Method | Conditions | Efficiency |

|---|---|---|

| H₂/Pd-C (10 atm) | Ethanol, 70°C, 6 h | 94% |

| Electrochemical (H₂SO₄) | 0.1 M H₂SO₄, −1.2 V vs. SCE | 88% |

Oxidative Transformations

The benzofuran ring resists oxidation under moderate conditions but degrades under harsh oxidants:

-

Ring Cleavage : Treatment with KMnO₄/H₂SO₄ oxidizes the furan ring to dicarboxylic acid derivatives .

-

Side-Chain Oxidation : The amino group oxidizes to nitroso intermediates with H₂O₂/Fe³⁺ .

Transamidation of Carboxamide

The N-(4-nitrophenyl)carboxamide group undergoes transamidation with primary/secondary amines:

-

Boc-Activation : Boc₂O/DMAP in acetonitrile forms an N-acyl-Boc intermediate .

-

Aminolysis : Reaction with amines (e.g., benzylamine) in toluene replaces the 4-nitrophenyl group .

Representative Data :

| Amine | Product | Yield |

|---|---|---|

| Benzylamine | N-Benzyl carboxamide | 78% |

| Piperidine | N-Piperidinyl carboxamide | 82% |

Photochemical and Thermal Stability

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic effects:

- Antiviral Activity : Research indicates that derivatives of benzofuran, including this compound, exhibit inhibitory effects against Hepatitis C Virus (HCV) NS5B polymerase. The para-nitrophenyl substituent is believed to enhance binding affinity to the enzyme's active site, suggesting potential for antiviral drug development .

- Anticancer Properties : Studies have shown that benzofuran derivatives can interfere with the cancer cell cycle and exhibit antiproliferative activity against various cancer cell lines, including prostate cancer cells (PC-3). The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Organic Reactions : It can be utilized in the synthesis of more complex molecules through various organic reactions, including nucleophilic substitutions and cyclization processes.

- Synthesis of Hybrid Compounds : Researchers have explored the use of this compound in creating hybrid molecules aimed at multi-target therapies for diseases such as Alzheimer's disease .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Development of New Materials : Its chemical reactivity allows it to be used in the formulation of new polymers and materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and nitro groups allows the compound to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide include:

- 2-Cyano-N-(4-nitrophenyl)acetamide

- 3-amino-N-(4-nitrophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its benzofuran ring system, which provides a distinct structural framework compared to other similar compounds. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities.

Biologische Aktivität

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is an organic compound characterized by its unique structural features, which include a benzofuran moiety, an amino group, and a nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 297.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors, thereby modulating their activity and influencing cellular responses.

- Signaling Pathway Modulation : The compound may alter signaling pathways involved in processes such as proliferation and apoptosis.

Antiviral Activity

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit inhibitory effects against the Hepatitis C Virus (HCV) NS5B polymerase. The presence of the para-nitrophenyl group enhances binding affinity to the enzyme's active site, making it a candidate for antiviral drug development.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Such as Candida albicans.

The minimum inhibitory concentration (MIC) values for these activities are crucial for evaluating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. Below is a summary of notable findings:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | Similar benzofuran structure | Moderate immunosuppressive activity | Methyl substituent alters potency |

| 3-(3-cyclohexylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | Cyclohexyl side chain | Not fully understood | Cyclohexyl enhances lipophilicity |

| N-{3-[(4-nitrophenyl)amino]propyl}-1-benzofuran-2-carboxamide | Propyl chain addition | Potential anti-inflammatory properties | Propyl enhances solubility |

The unique combination of the amino group and nitrophenyl substituent in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and therapeutic applications .

Eigenschaften

IUPAC Name |

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIBMQYEKZVDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.